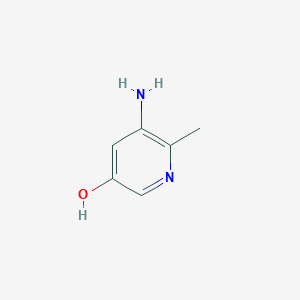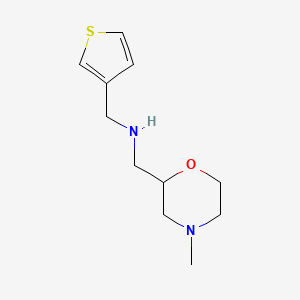
2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a trifluoroethyl group and a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-cyanophenylamine with 2,2,2-trifluoroethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Wirkmechanismus
The mechanism of action of 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyanophenyl group can also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)propionamide
- 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)butyramide
Uniqueness
Compared to similar compounds, 2-((3-Cyanophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The trifluoroethyl group enhances its stability and lipophilicity, while the cyanophenyl group provides additional binding interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H10F3N3O |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
2-(3-cyanoanilino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)7-17-10(18)6-16-9-3-1-2-8(4-9)5-15/h1-4,16H,6-7H2,(H,17,18) |
InChI-Schlüssel |
AUZOZQNBKLKFHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NCC(=O)NCC(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)

![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)



![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)

![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)
